molecular formula C11H7N3O3 B1341118 2-(Furan-2-yl)-6-nitroimidazo[1,2-a]pyridine CAS No. 904818-21-9

2-(Furan-2-yl)-6-nitroimidazo[1,2-a]pyridine

Cat. No.: B1341118
CAS No.: 904818-21-9
M. Wt: 229.19 g/mol
InChI Key: HDWQSOFXPKIOFE-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)-6-nitroimidazo[1,2-a]pyridine is a heterocyclic compound that features a fused ring system combining furan, imidazole, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)-6-nitroimidazo[1,2-a]pyridine typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of furan-2-carboxaldehyde with 2-nitroimidazole in the presence of a base can lead to the formation of the desired compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing the reaction conditions and using high-purity reagents can further improve the yield and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-yl)-6-nitroimidazo[1,2-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields the corresponding amine, while substitution reactions can introduce various functional groups onto the furan ring .

Scientific Research Applications

2-(Furan-2-yl)-6-nitroimidazo[1,2-a]pyridine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-(Furan-2-yl)-1H-imidazo[4,5-b]pyridine
  • 2-(Furan-2-yl)-3-nitropyridine
  • 2-(Furan-2-yl)-6-chloroimidazo[1,2-a]pyridine

Uniqueness

2-(Furan-2-yl)-6-nitroimidazo[1,2-a]pyridine is unique due to its specific combination of functional groups and fused ring system. This structure imparts distinct electronic and steric properties, making it a valuable compound for various applications. Its nitro group, in particular, plays a crucial role in its biological activity, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-(furan-2-yl)-6-nitroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O3/c15-14(16)8-3-4-11-12-9(7-13(11)6-8)10-2-1-5-17-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDWQSOFXPKIOFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CN3C=C(C=CC3=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10587731
Record name 2-(Furan-2-yl)-6-nitroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904818-21-9
Record name 2-(Furan-2-yl)-6-nitroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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